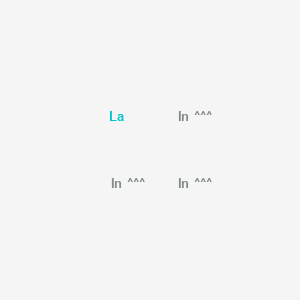
Indium--lanthanum (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium–lanthanum (3/1) is a compound formed by the combination of indium and lanthanum in a 3:1 ratio Indium is a post-transition metal known for its softness and malleability, while lanthanum is a rare earth element with significant applications in various industries
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of indium–lanthanum (3/1) can be achieved through various synthetic routes. One common method involves the co-precipitation of indium and lanthanum hydroxides, followed by calcination to form the desired compound. The reaction conditions typically include controlled temperature and pH levels to ensure the proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of indium–lanthanum (3/1) may involve the use of high-temperature solid-state reactions. This method requires the precise mixing of indium and lanthanum oxides, followed by heating at elevated temperatures to facilitate the formation of the compound. The process may also involve the use of reducing agents to achieve the desired oxidation states of the elements.
Chemical Reactions Analysis
Types of Reactions: Indium–lanthanum (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both indium and lanthanum.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents, resulting in the formation of indium and lanthanum oxides.
Reduction: Reducing agents such as hydrogen or carbon monoxide can be used to reduce the compound, leading to the formation of elemental indium and lanthanum.
Substitution: The compound can undergo substitution reactions with other elements or compounds, resulting in the formation of new indium and lanthanum-based compounds.
Major Products: The major products formed from these reactions include indium oxide, lanthanum oxide, and various substituted compounds depending on the reagents used.
Scientific Research Applications
Indium–lanthanum (3/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: Indium–lanthanum (3/1) is utilized in biological research for its potential antimicrobial and anticancer properties.
Medicine: The compound is explored for its use in radiopharmaceuticals and imaging agents due to the unique properties of indium.
Industry: Indium–lanthanum (3/1) is used in the production of advanced materials, including ceramics and electronic components, due to its unique electrical and thermal properties.
Mechanism of Action
The mechanism of action of indium–lanthanum (3/1) involves its interaction with various molecular targets and pathways. In biological systems, the compound may exert its effects by binding to specific proteins or enzymes, leading to the inhibition or activation of certain biochemical pathways. The exact mechanism of action may vary depending on the specific application and the target molecules involved.
Comparison with Similar Compounds
Indium–gallium (3/1): Similar to indium–lanthanum (3/1), this compound combines indium with gallium, another post-transition metal. It is used in various electronic applications due to its unique properties.
Lanthanum–cerium (3/1): This compound combines lanthanum with cerium, another rare earth element. It is used in catalytic converters and other industrial applications.
Uniqueness: Indium–lanthanum (3/1) stands out due to its unique combination of properties from both indium and lanthanum
Properties
CAS No. |
12141-93-4 |
|---|---|
Molecular Formula |
In3La |
Molecular Weight |
483.36 g/mol |
InChI |
InChI=1S/3In.La |
InChI Key |
ORUVGPASSWYCIH-UHFFFAOYSA-N |
Canonical SMILES |
[In].[In].[In].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


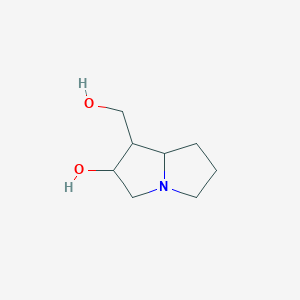
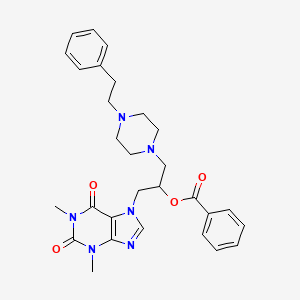
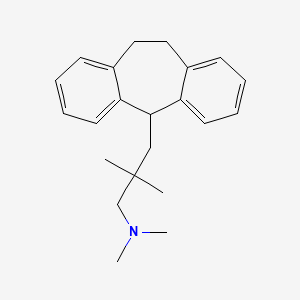
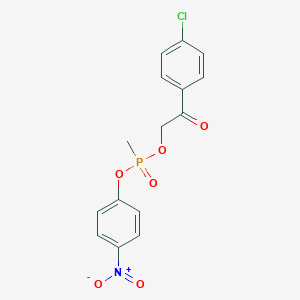
![1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B14711056.png)
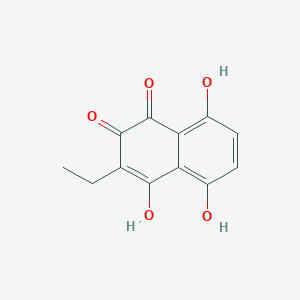
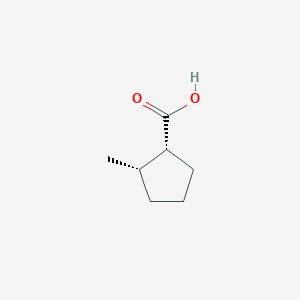
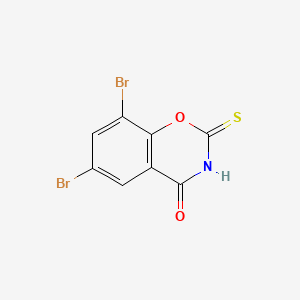
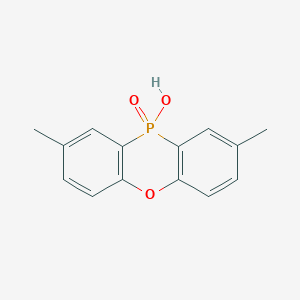
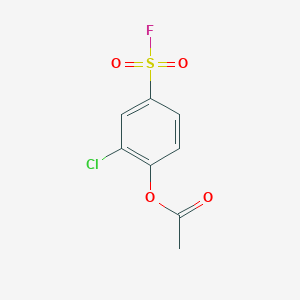
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide](/img/structure/B14711105.png)
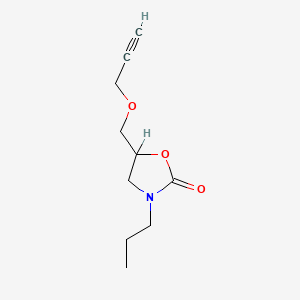
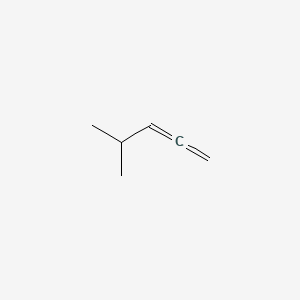
![Dibutylbis[(3-nitrobenzoyl)oxy]stannane](/img/structure/B14711116.png)
